MESITYL(4-PROPYLPIPERAZINO)METHANONE
Description
Mesityl(4-propylpiperazino)methanone is a synthetic organic compound characterized by a mesityl (2,4,6-trimethylphenyl) group attached to a methanone moiety, which is further substituted with a 4-propylpiperazino group. The mesityl group enhances steric bulk and lipophilicity, while the piperazine moiety may confer solubility and binding affinity.
Properties
IUPAC Name |
(4-propylpiperazin-1-yl)-(2,4,6-trimethylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-5-6-18-7-9-19(10-8-18)17(20)16-14(3)11-13(2)12-15(16)4/h11-12H,5-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNYUMDZMFOXRGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C(=O)C2=C(C=C(C=C2C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MESITYL(4-PROPYLPIPERAZINO)METHANONE typically involves the reaction of mesityl chloride with 4-propylpiperazine in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
MESITYL(4-PROPYLPIPERAZINO)METHANONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the mesityl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol under reflux conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid derivative.
Reduction: The major product is the corresponding alcohol derivative.
Substitution: The major products are the substituted derivatives with the nucleophile replacing the mesityl group.
Scientific Research Applications
MESITYL(4-PROPYLPIPERAZINO)METHANONE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of MESITYL(4-PROPYLPIPERAZINO)METHANONE involves its interaction with specific molecular targets in the body. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in the inflammatory response, thereby reducing inflammation . The exact molecular pathways involved are still under investigation.
Comparison with Similar Compounds
Comparison with Similar Compounds
While the provided evidence lacks direct references to Mesityl(4-propylpiperazino)methanone, comparisons can be inferred with structurally or functionally related compounds, such as mesityl oxide (CAS 141-79-7) and other mesityl-containing derivatives. Key distinctions and similarities are outlined below:
Table 1: Structural and Functional Comparison
Key Findings from Evidence:
Mesityl Oxide vs. MIBK :
- Mesityl oxide exhibits superior electrochemical deposition properties compared to MIBK due to its α,β-unsaturated ketone structure, which facilitates copolymerization via radical intermediates .
- Polymers formed in mesityl oxide display "tortuosity-governed properties," advantageous for analytical applications .
Toxicity Profile: Mesityl oxide is highly flammable (UN 1229) and poses significant health risks, including neurotoxicity, hepatotoxicity, and respiratory irritation . In contrast, MIBK is less reactive but still hazardous .
Structural Implications: The mesityl group in both mesityl oxide and the target compound enhances steric hindrance and hydrophobicity.
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